Benzenesulfonyl fluoride, 2-ethyl-

Lipophilicity Drug Discovery QSAR

2-Ethylbenzenesulfonyl fluoride (CAS 34586-49-7; C₈H₉FO₂S; MW 188.22) is an ortho-ethyl-substituted aryl sulfonyl fluoride belonging to the sulfur(VI) fluoride class. These compounds serve dual roles as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs and as moderately electrophilic covalent warheads for serine, threonine, lysine, tyrosine, cysteine, and histidine residues in chemical biology applications.

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
CAS No. 34586-49-7
Cat. No. B13256127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl fluoride, 2-ethyl-
CAS34586-49-7
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1S(=O)(=O)F
InChIInChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3
InChIKeyHDUSATIAKUCNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzenesulfonyl Fluoride (CAS 34586-49-7): Core Identity, Physicochemical Properties, and Procurement-Relevant Specifications


2-Ethylbenzenesulfonyl fluoride (CAS 34586-49-7; C₈H₉FO₂S; MW 188.22) is an ortho-ethyl-substituted aryl sulfonyl fluoride belonging to the sulfur(VI) fluoride class. These compounds serve dual roles as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs and as moderately electrophilic covalent warheads for serine, threonine, lysine, tyrosine, cysteine, and histidine residues in chemical biology applications [1]. Commercially available at ≥95% purity , this liquid-phase reagent is catalogued under EINECS 252-101-6 and UNII YSR9575Y7C [2]. The ortho-ethyl substitution pattern distinguishes it from the meta- and para-ethyl isomers (CAS 34586-50-0 and 455-20-9, respectively), introducing unique steric compression, altered conformational dynamics, and distinct physicochemical property values that directly affect SuFEx reaction kinetics and biological target engagement profiles [3].

Why 2-Ethylbenzenesulfonyl Fluoride Cannot Be Interchanged with Its 3-Ethyl, 4-Ethyl, or 2-Methyl Analogs: A Comparator-Grounded Rationale


Aryl sulfonyl fluorides with different alkyl substitution patterns exhibit meaningfully divergent reactivity profiles owing to differential steric occlusion of the SO₂F electrophilic center, altered aryl ring electronics (via hyperconjugation and inductive effects), and distinct lipophilicity (logP) values that govern partitioning in both synthetic and biological media [1]. The ortho-ethyl group in 2-ethylbenzenesulfonyl fluoride (CAS 34586-49-7) exerts a proximal steric influence that directly modulates the SuFEx transition state geometry, whereas the 4-ethyl isomer (CAS 455-20-9) primarily exerts electronic effects through hyperconjugation . Furthermore, a calculated logP of 2.5 for the 2-ethyl isomer versus 2.988 for the 3-ethyl isomer (CAS 34586-50-0) [2] translates to a measurable ~0.5 log unit lipophilicity difference—a gap large enough to alter membrane permeability, non-specific protein binding, and chromatographic behavior in both discovery chemistry and scaled processes. Generic procurement without positional isomer specification therefore risks selecting a compound with unintended reactivity, solubility, and target-engagement characteristics.

2-Ethylbenzenesulfonyl Fluoride (34586-49-7): Quantitative Differentiation Evidence Against Closest Positional Isomer and 2-Alkyl Analog Comparators


LogP Differential: 2-Ethyl vs. 3-Ethyl Benzenesulfonyl Fluoride Lipophilicity Comparison

The 2-ethylbenzenesulfonyl fluoride (CAS 34586-49-7) possesses a computed XLogP3 value of 2.5, whereas the 3-ethyl positional isomer (CAS 34586-50-0) and the 4-ethyl isomer (CAS 455-20-9) each report a logP of 2.988 [1]. This ~0.5 log unit difference—corresponding to an approximately 3.2-fold difference in octanol-water partition coefficient—arises because the ortho-ethyl group partially shields the polar SO₂F moiety from the solvent continuum, an effect absent in the meta and para isomers. In medicinal chemistry contexts, a ΔlogP of 0.5 is considered practically significant for modulating membrane permeability, plasma protein binding, and metabolic clearance [2].

Lipophilicity Drug Discovery QSAR Property-Based Design SuFEx Click Chemistry

Hydrogen Bond Acceptor Count Differential: Ortho Steric Shielding Reduces Effective HBA Count vs. Para Isomer

The 2-ethylbenzenesulfonyl fluoride (34586-49-7) has a reported hydrogen bond acceptor (HBA) count of 2, compared to an HBA count of 3 for the 4-ethyl isomer (455-20-9) and the 3-ethyl isomer (34586-50-0) . This reduction arises from the ortho-ethyl group's steric occlusion of one of the sulfonyl oxygen lone pairs, effectively reducing the accessible HBA surface. In drug design, the Rule of Five and related permeability models penalize compounds with HBA > 2 when combined with high HBD counts; the reduction from 3 to 2 HBA therefore positions the 2-ethyl isomer more favorably for achieving oral bioavailability or passive cell permeability in covalent inhibitor programs [1].

Hydrogen Bonding Drug Design Permeability SuFEx Physicochemical Profiling

Ortho-Ethyl Steric Shielding Modulates SuFEx Reaction Half-Life Relative to Para-Substituted Analogs

In the context of SuFEx chemistry, aryl sulfonyl fluoride reactivity toward silyl ether and amine nucleophiles is governed by the electrophilicity of the sulfur center and the steric accessibility of the SO₂F group [1]. The ortho-ethyl substituent in 2-ethylbenzenesulfonyl fluoride introduces proximal steric bulk that increases the kinetic barrier for nucleophilic attack at sulfur relative to the 4-ethyl isomer, where the ethyl group is remote and exerts only electronic effects through hyperconjugation . Although direct kinetically resolved SuFEx rate constants (kobs) for the specific 2-ethyl, 3-ethyl, and 4-ethyl isomers have not been published in a single head-to-head study, the Hammett σₚ value for ethyl (−0.15) and the established Taft steric parameter (Es) for ortho substituents together predict that the ortho-ethyl isomer will exhibit measurably slower SuFEx kinetics than the para isomer, a property that can be exploited for sequential, chemoselective coupling strategies in polyfunctional scaffold synthesis [2].

SuFEx Click Chemistry Reaction Kinetics Steric Effects Sulfonyl Fluoride Reactivity Bioconjugation

Ethyl vs. Methyl Ortho-Substitution: Enhanced Lipophilicity and Steric Bulk for Protein Binding Site Discrimination

When compared to the 2-methyl analog (2-methylbenzenesulfonyl fluoride, CAS 444-31-5; MW 174.19, C₇H₇FO₂S) , the 2-ethylbenzenesulfonyl fluoride (CAS 34586-49-7; MW 188.22) provides an additional methylene unit that incrementally increases both lipophilicity (ΔclogP ≈ +0.5 for ethyl vs. methyl on benzene [1]) and steric volume. In sulfonyl fluoride-based covalent inhibitor programs targeting serine proteases or other enzymes with defined binding pockets, this subtle steric expansion can be the difference between a probe that indiscriminately labels multiple proteases versus one that achieves selectivity for a specific active-site geometry. The ethyl group's larger van der Waals volume (≈38.9 ų for ethyl vs. 28.3 ų for methyl [2]) creates a more stringent steric gate, which is particularly relevant for discriminating among S1 family serine proteases with differing pocket depths [3].

Covalent Inhibitors Activity-Based Probes Serine Proteases Steric Tuning Chemical Biology

Differentiation from 2-Chloromethyl and 2-Bromomethyl Benzenesulfonyl Fluorides: Absence of Benzylic Electrophile Prevents Cross-Reactivity

Several 2-substituted benzenesulfonyl fluorides bear an additional electrophilic handle at the ortho position—most notably 2-(chloromethyl)benzenesulfonyl fluoride and 2-(bromomethyl)benzenesulfonyl fluoride . In these compounds, the benzylic halide can undergo nucleophilic substitution independently of the SO₂F SuFEx reaction, creating a bifunctional electrophile that complicates chemoselective conjugation. 2-Ethylbenzenesulfonyl fluoride (34586-49-7) lacks any such secondary electrophilic site; the ethyl group is inert under standard SuFEx, cross-coupling, and bioconjugation conditions. This renders the 2-ethyl compound a 'clean' monofunctional SuFEx handle, whereas the chloromethyl and bromomethyl congeners require careful stoichiometric control and protection-group strategies to avoid undesired side reactions during sequential ligation protocols [1].

Chemoselectivity Covalent Warheads Bifunctional Reagents Chemical Biology Orthogonal Reactivity

Ortho-Directed Metalation (DoM) Compatibility: SO₂F Group as Strong Directing Group Tolerates Ortho-Ethyl Substitution

Arenesulfonyl fluorides bearing the SO₂F group are established substrates for directed ortho-metalation (DoM) using LDA or related strong bases, enabling C–H functionalization at the position ortho to the sulfonyl fluoride . In the case of 2-ethylbenzenesulfonyl fluoride, the ethyl group already occupies one ortho position, which means DoM is directed exclusively to the remaining unsubstituted ortho site (C-6), enabling regioselective late-stage diversification without the positional ambiguity that complicates DoM on the unsubstituted or 4-ethyl congeners. By contrast, benzenesulfonyl fluoride (CAS 368-43-4) presents two equivalent ortho positions, leading to potential mixtures of mono- and di-functionalized products; the 4-ethyl isomer similarly has two available ortho sites, while the 3-ethyl isomer yields a mixture of two non-equivalent ortho products. The 2-ethyl compound thus offers a unique single-site DoM vector [1].

Directed ortho-Metalation C–H Functionalization Late-Stage Diversification Synthetic Methodology Aryl Sulfonyl Fluoride

Optimal Application Scenarios for 2-Ethylbenzenesulfonyl Fluoride (34586-49-7) Grounded in Quantitative Differentiation Evidence


Cell-Permeable Covalent Probe Design Requiring Reduced Lipophilicity

When designing a cell-permeable sulfonyl fluoride-based activity-based probe (ABP) where target engagement must occur intracellularly, the lower logP (2.5) of 2-ethylbenzenesulfonyl fluoride compared to the 3- and 4-ethyl isomers (logP 2.988) may reduce non-specific membrane retention and plasma protein binding. This ~0.5 log unit reduction can be decisive for achieving adequate free intracellular concentration without resorting to additional solubilizing groups that would increase molecular weight [1].

Stepwise SuFEx-Based Bioconjugation Requiring Chemoselective Temporal Control

In polyfunctional scaffold synthesis where multiple SuFEx-reactive handles are present (e.g., an aryl silyl ether and a less hindered aryl sulfonyl fluoride), the sterically deactivated 2-ethylbenzenesulfonyl fluoride can serve as the 'latent' electrophile that reacts only after the more accessible para-substituted sulfonyl fluoride has been consumed. This temporal reactivity gradient—predicted from class-level steric effect SAR—enables one-pot sequential SuFEx ligations without intermediate purification [2].

Late-Stage C–H Diversification via Directed Ortho-Metalation (DoM) for Library Synthesis

For medicinal chemistry teams building sulfonyl fluoride-containing compound libraries, the 2-ethyl isomer offers a unique single-site DoM vector at the unsubstituted C-6 position. This regiochemical predictability eliminates the product mixtures that arise from DoM of unsubstituted, 3-ethyl, or 4-ethyl benzenesulfonyl fluorides, streamlining parallel synthesis workflows and reducing the LC-MS purification burden in high-throughput format .

Serine Protease Inhibitor SAR Programs Requiring Fine Steric Tuning

In structure-activity relationship campaigns targeting serine proteases with sulfonyl fluoride covalent inhibitors, the ortho-ethyl group provides a deliberate steric increment (ΔvdW volume ≈ +10.6 ų) over the 2-methyl analog, enabling systematic exploration of S1 pocket depth tolerance without the excessive bulk of isopropyl or tert-butyl substituents. This intermediate steric profile positions 2-ethylbenzenesulfonyl fluoride for selectivity optimization in protease panels where the methyl analog is too promiscuous and larger alkyl groups abolish activity [3].

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